molecular formula C21H22FN3OS B2890042 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1206991-62-9

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2890042
CAS No.: 1206991-62-9
M. Wt: 383.49
InChI Key: UTJAJPVAUJEGOI-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C21H22FN3OS and its molecular weight is 383.49. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is an imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C22H24FN3S
  • Molecular Weight : Approximately 422.48 g/mol
  • Structural Features : The compound features a thioether linkage, an imidazole ring, and substituents that enhance lipophilicity, potentially improving its interaction with biological targets.

Biological Activity Overview

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities. Notably, they have been studied for their anticancer properties and interactions with various biological pathways.

Anticancer Activity

Studies have shown that compounds structurally similar to This compound possess significant anticancer properties. These include:

  • Inhibition of Cell Proliferation : Similar thiosemicarbazide derivatives have demonstrated the ability to inhibit cell growth across various cancer types.
  • Induction of Apoptosis : These compounds may trigger programmed cell death in malignant cells, a crucial mechanism in cancer therapy.

The mechanism by which This compound exerts its effects is not fully elucidated but is believed to involve:

  • Binding Affinity to Enzymes/Receptors : Preliminary molecular docking studies suggest that this compound may bind effectively to enzymes or receptors involved in cancer pathways.
  • Modulation of Signaling Pathways : The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related imidazole derivatives. The following table summarizes key findings from studies on similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
Thiosemicarbazide DerivativesAnticancer (inhibition of proliferation)Induction of apoptosis
1H-Benzo[d]imidazolesPositive Allosteric Modulators (PAMs) for GABA-A receptorsModulation of receptor activity
1-(4-Fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazoleAntimicrobial and anticancer propertiesEnzyme inhibition

Case Studies

Several case studies illustrate the potential applications of this compound in therapeutic contexts:

  • Anticancer Studies : Research on thiosemicarbazides has shown promising results in inhibiting tumor growth in preclinical models. For instance, a study indicated that certain derivatives could reduce tumor size significantly when administered at specific dosages.
  • Neurological Applications : Imidazole derivatives have been explored as modulators of GABA-A receptors, indicating potential for treating neurological disorders by enhancing receptor activity without significant hepatotoxicity .
  • Metabolic Stability Studies : Comparisons with known drugs like alpidem revealed that certain imidazole derivatives maintain higher metabolic stability, suggesting a favorable pharmacokinetic profile for future therapeutic applications .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-14(2)24-20(26)13-27-21-23-12-19(16-6-4-15(3)5-7-16)25(21)18-10-8-17(22)9-11-18/h4-12,14H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJAJPVAUJEGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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